5,6-Dimethoxy-1,3-benzodioxole
Overview
Description
5,6-Dimethoxy-1,3-benzodioxole is a derivative of 1,3-Benzodioxole . It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethoxy-1,3-benzodioxole has been studied using various spectroscopic tools . The theoretical calculation of the molecule is computed by Gaussian 09W software with Density functional B3LYP and CAM-B3LYP method utilizing 6-311G(d,p) as basis set .Scientific Research Applications
Synthesis and Structure Elucidation
- Preparation in Organic Chemistry: 5,6-Dimethoxy-1,3-benzodioxole derivatives have been synthesized for various purposes. For instance, 1,3-Benzdioxole-5,6-dicarboxaldehyde and related compounds have been prepared for structural analysis and to understand the chemical properties of these derivatives (Daliacker, Schieuter, & Schneider, 1986).
- Amino Derivatives: The preparation of amino-1,3-benzodioxoles has been explored, which includes the conversion of 5,6-dimethoxy-1,3-benzodioxole derivatives through reduction and other chemical reactions (Daliacker, Erkens, & Kim, 1978).
Antitumor Properties
- Anticancer Applications: Derivatives of 5,6-Dimethoxy-1,3-benzodioxole have shown promising results in anticancer research. For instance, apiole, a derivative, demonstrated significant antitumor effects against human colon cancer cells in vivo (Wei et al., 2012). Another study found that these derivatives inhibit the proliferation of COLO 205 colon cancer cells, indicating potential therapeutic applications in cancer treatment (Lien et al., 2011).
Other Applications
- Chemical Reactions and Characterization: Research has also focused on understanding the chemical reactions and properties of 5,6-Dimethoxy-1,3-benzodioxole derivatives. For instance, studies on the synthesis and characterization of benzo-1,3,2-dithiazolyl radicals derived from benzodioxole have been conducted (Alberola et al., 2010).
- Insecticide Synthesis: Interestingly, derivatives of 5,6-Dimethoxy-1,3-benzodioxole have been synthesized and evaluated for use as insecticides, highlighting the versatility of this compound in various scientific applications (Sumantri, 2005).
Safety And Hazards
Future Directions
Research on similar compounds suggests potential future directions. For instance, the compound 5,6-Dimethoxy-1-indanone exhibits broad-spectrum antibacterial activity, particularly demonstrating excellent inhibitory effects against A. baumannii . This suggests that 5,6-Dimethoxy-1,3-benzodioxole and similar compounds could be further studied for their potential antimicrobial properties.
properties
IUPAC Name |
5,6-dimethoxy-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-10-6-3-8-9(13-5-12-8)4-7(6)11-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVVSOXKFUQQQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)OCO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185918 | |
Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethoxy-1,3-benzodioxole | |
CAS RN |
3214-12-8 | |
Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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